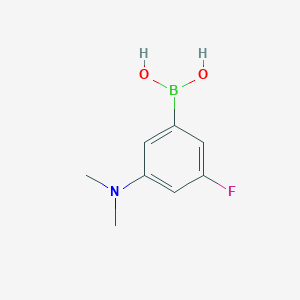

3-(N,N-Dimethylamino)-5-fluorophenylboronic acid

Overview

Description

3-(N,N-Dimethylamino)phenylboronic acid is a chemical compound with the formula C₈H₁₂BNO₂. It has a molecular weight of 164.9974 g/mol . This compound may contain varying amounts of anhydride . It is used as a reactant involved in the synthesis of different protein effectors, including modulators of survival motor neuron protein .

Molecular Structure Analysis

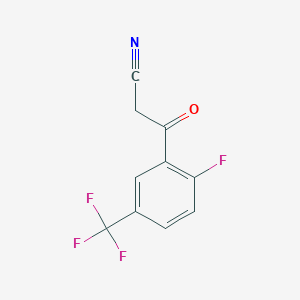

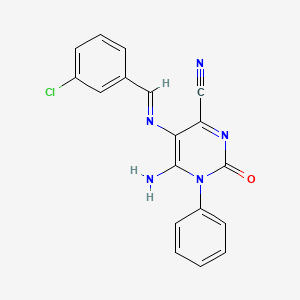

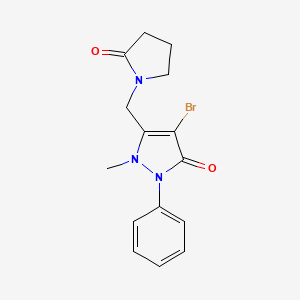

The molecular structure of 3-(N,N-Dimethylamino)phenylboronic acid comprises of a phenyl ring (benzene ring) attached to a boronic acid group and a dimethylamino group . The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the phenyl ring. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and the phenyl ring.Chemical Reactions Analysis

While specific chemical reactions involving 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid are not available, it’s known that boronic acids are versatile compounds used in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(N,N-Dimethylamino)phenylboronic acid include a melting point range of 178-190 °C . More specific properties such as solubility, density, and boiling point are not available in the current literature.Scientific Research Applications

Photodynamic Therapy Applications

A study by Al-Raqa et al. (2017) synthesized novel lutetium(III) acetate phthalocyanine derivatives using a Suzuki-Miyaura coupling reaction, involving 4-(N,N-dimethylamino)phenylboronic acid, for photodynamic therapy (PDT). The quaternized derivative exhibited excellent water solubility, crucial for PDT, showing promising properties as potential photosensitizers for cancer treatment (Al-Raqa, Köksoy, & Durmuş, 2017).

Sensing Applications

Research by Vishnoi et al. (2015) developed a fluorescent chemo-sensor for selective detection of picric acid, utilizing a derivative synthesized by substituting N–H protons of 1,3,5-tris(4′-aminophenyl)benzene with methyl groups. The sensor showed remarkable selectivity and sensitivity towards picric acid, with potential applications in environmental monitoring and safety (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Material Science and Polymer Applications

Dutta et al. (2020) reported on nonaromatic biocompatible macromolecular luminogens for sensing and removing Fe(III) and Cu(II) ions. These luminogens were synthesized incorporating 2-(dimethylamino)ethyl methacrylate, showing potential for environmental remediation and sensing applications (Dutta, Mahapatra, Deb, Ghosh, Chattopadhyay, & Singha, 2020).

Drug Delivery Systems

In the field of drug delivery, Huang et al. (2012) developed magnetic, pH-sensitive hydrogels for targeted and controlled drug release. These hydrogels, incorporating poly(3-acrylamidephenylboronic acid-co-(2-dimethylamino)ethyl methacrylate), demonstrated the ability to control drug release via environmental pH, temperature, and magnetic fields, indicating potential for targeted therapy applications (Huang, Liu, Chen, Gao, & Gong, 2012).

Corrosion Inhibition

Fouda et al. (2019) explored the corrosion inhibition properties of arylthiophene derivatives on C-steel in acidic solutions. These derivatives, including dimethylamino phenyl thiophene, demonstrated high efficiency in preventing corrosion, highlighting potential applications in materials protection and maintenance (Fouda, Ismail, Al-Khamri, & Abousalem, 2019).

Safety and Hazards

While specific safety and hazard data for 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid are not available, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Mechanism of Action

Target of Action

N,n-dimethylamino derivatives have been reported to be used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic compounds . These compounds have shown biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Mode of Action

N,n-dimethylamino derivatives have been reported to have diverse chemical reactivity, serving as synthons for various heterocycles . This suggests that the compound might interact with its targets through chemical reactions, leading to the formation of various heterocyclic compounds.

Biochemical Pathways

It’s known that n,n-dimethylamino derivatives can serve as building blocks for a broad range of heterocyclic and fused heterocyclic derivatives . This suggests that the compound might influence various biochemical pathways through the formation of these derivatives.

Pharmacokinetics

A related compound, trans-2,6-difluoro-4′-(n,n-dimethylamino)stilbene (dfs), has been studied in mouse, rat, and human liver microsomes using liquid chromatography-tandem mass spectrometry (lc-ms/ms) . This might suggest potential similarities in the ADME properties of 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid.

Result of Action

N,n-dimethylamino derivatives have been reported to have biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This suggests that the compound might have various molecular and cellular effects, potentially contributing to its biological activity.

Action Environment

It’s known that n,n-dimethylamino derivatives can serve as building blocks for a broad range of heterocyclic and fused heterocyclic derivatives . This suggests that the compound’s action might be influenced by various environmental factors, potentially affecting its efficacy and stability.

properties

IUPAC Name |

[3-(dimethylamino)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPMTFKMKBWKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237631 | |

| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121511-70-2 | |

| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)